

# CCI-006: A Targeted Approach Against MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are a group of aggressive hematological malignancies with a historically poor prognosis, particularly in pediatric patients. The fusion proteins generated by chromosomal translocations involving the MLL gene drive an aberrant transcriptional program, leading to uncontrolled proliferation and a block in differentiation of hematopoietic progenitors. **CCI-006** has emerged as a novel small molecule inhibitor demonstrating selective cytotoxicity against a subset of MLL-r leukemia cells. This document provides a comprehensive technical overview of **CCI-006**, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved.

### **Mechanism of Action**

**CCI-006** exerts its anti-leukemic effect by targeting a metabolic vulnerability present in a specific subset of MLL-r leukemia cells. The primary mechanism of action is the inhibition of mitochondrial respiration. This leads to a rapid depolarization of the mitochondrial membrane and subsequent induction of apoptosis.[1]

Sensitivity to **CCI-006** is dictated by the metabolic phenotype of the MLL-r cells, which is linked to the expression levels of Hypoxia-Inducible Factor 1-alpha (HIF1 $\alpha$ ) and the homeobox transcription factor MEIS1. MLL-r cells with low HIF1 $\alpha$  and low MEIS1 expression are highly



sensitive to **CCI-006**. Conversely, MLL-r cells with a more glycolytic phenotype, characterized by elevated HIF1 $\alpha$  expression, are resistant to the compound. Silencing of HIF1 $\alpha$  can sensitize previously unresponsive MLL-r leukemia cells to **CCI-006**, highlighting the central role of this pathway in determining drug sensitivity.[1]

### **Data Presentation**

Table 1: Cytotoxicity of CCI-006 in MLL-Rearranged and

MLL-Wild-Type Leukemia Cell Lines

| Cell Line | MLL Status | IC50 (μM) | Sensitivity  |
|-----------|------------|-----------|--------------|
| PER-485   | MLL-AF4    | < 10      | Sensitive    |
| MOLM-13   | MLL-AF9    | < 10      | Sensitive    |
| MV4;11    | MLL-AF4    | < 10      | Sensitive    |
| SEM       | MLL-AF4    | > 10      | Unresponsive |
| REH       | MLL-AF4    | > 10      | Unresponsive |
| RS4;11    | MLL-AF4    | > 10      | Unresponsive |
| CEM       | MLL-wt     | > 10      | Unresponsive |

Data extrapolated from graphical representations in publicly available research. Specific IC50 values require direct access to the primary publication's supplementary data.

## **Table 2: Induction of Apoptosis by CCI-006**



| Cell Line | Treatment (5 μM<br>CCI-006, 24h) | % Annexin V Positive Cells (Mean ± SEM) | P-value vs. Vehicle |
|-----------|----------------------------------|-----------------------------------------|---------------------|
| PER-485   | Vehicle                          | ~5%                                     | -                   |
| PER-485   | CCI-006                          | ~40%                                    | 0.00056             |
| MOLM-13   | Vehicle                          | ~5%                                     | -                   |
| MOLM-13   | CCI-006                          | ~35%                                    | 0.0018              |
| MV4;11    | Vehicle                          | ~10%                                    | -                   |
| MV4;11    | CCI-006                          | ~30%                                    | 0.013               |
| CEM       | CCI-006                          | No significant increase                 | > 0.05              |
| REH       | CCI-006                          | No significant increase                 | > 0.05              |
| RS4;11    | CCI-006                          | No significant increase                 | > 0.05              |

Data is based on reported quantitative results from in vitro experiments.[1]

# Experimental Protocols Cell Viability Assay (Resazurin Reduction Assay)

This protocol is adapted for leukemia cell lines to determine the cytotoxic effects of CCI-006.

- Leukemia cell lines (e.g., PER-485, MOLM-13, MV4;11)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- CCI-006 dissolved in DMSO



- Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
- 96-well clear-bottom black plates
- Fluorescence plate reader

- Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100  $\mu L$  of complete medium.
- Prepare serial dilutions of CCI-006 in complete medium. The final DMSO concentration should not exceed 0.5%.
- Add 100 μL of the CCI-006 dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Add 20 μL of resazurin solution to each well and incubate for an additional 4 hours.
- Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

## **Apoptosis Assay (Annexin V Staining)**

This flow cytometry-based assay quantifies the extent of apoptosis induced by **CCI-006**.

- Leukemia cell lines
- CCI-006
- Annexin V-FITC Apoptosis Detection Kit



- Propidium Iodide (PI)
- Flow cytometer

- Treat 1 x 10<sup>6</sup> cells with the desired concentration of CCI-006 (e.g., 5 μM) or vehicle for the indicated time (e.g., 24 hours).
- Harvest cells by centrifugation and wash twice with cold PBS.
- Resuspend the cell pellet in 100 μL of 1X Annexin V binding buffer.
- Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X binding buffer to each tube.
- Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells
  are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late
  apoptosis/necrosis.

## **Western Blotting for Apoptosis Markers**

This protocol details the detection of key apoptosis-related proteins.

- · Leukemia cell lines
- CCI-006
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin
- HRP-conjugated secondary antibody



· Chemiluminescent substrate

### Procedure:

- Treat cells with CCI-006 as described for the apoptosis assay.
- Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

# Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) to assess the impact of **CCI-006** on mitochondrial function.

- Leukemia cell lines
- Seahorse XF Cell Culture Microplates
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- CCI-006



- Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin
   A)
- Seahorse XF Analyzer

- Seed cells in a Seahorse XF microplate coated with Cell-Tak.
- Incubate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
- Replace the growth medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour in a non-CO2 incubator.
- Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A. Port A can be used for the injection of CCI-006.
- Perform the assay on a Seahorse XF Analyzer to measure baseline OCR, and the response to the sequential addition of **CCI-006**, oligomycin, FCCP, and rotenone/antimycin A.
- Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

## **Chromatin Immunoprecipitation (ChIP)**

This protocol is for investigating the binding of MLL-fusion proteins to target gene promoters.

- MLL-r leukemia cell lines
- Formaldehyde
- Glycine
- Lysis buffer, ChIP dilution buffer, wash buffers, and elution buffer
- Antibody against the N-terminus of MLL or specific fusion partner



- Protein A/G magnetic beads
- RNase A and Proteinase K
- DNA purification kit
- Primers for qPCR analysis of target gene promoters (e.g., HOXA9, MEIS1)

- Crosslink protein-DNA complexes in cells with 1% formaldehyde.
- · Quench the crosslinking reaction with glycine.
- Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin with the specific antibody or an IgG control overnight at 4°C.
- Capture the antibody-protein-DNA complexes with protein A/G beads.
- Wash the beads to remove non-specific binding.
- Elute the complexes and reverse the crosslinks.
- Treat with RNase A and Proteinase K, and purify the DNA.
- Analyze the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.

## **Visualization of Pathways and Workflows**





Click to download full resolution via product page

Caption: Mechanism of **CCI-006** action in MLL-rearranged leukemia.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating CCI-006 efficacy.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CCI-006: A Targeted Approach Against MLL-Rearranged Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578913#cci-006-as-a-selective-inhibitor-of-mll-rearranged-leukemia]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com